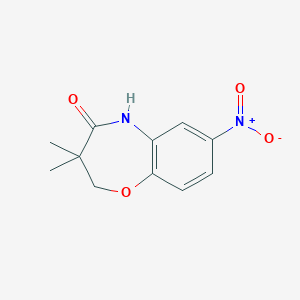
3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Übersicht
Beschreibung
3,3-dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,3-Dimethyl-7-nitro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 246.31 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits various biological activities including:
-
Anticancer Properties :
- The compound has shown efficacy in inhibiting the growth of several tumor cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- A study demonstrated that derivatives of benzoxazepine compounds can inhibit glutathione S-transferases (GSTs), which are involved in detoxification processes in tumors. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents .
-
Neuroprotective Effects :
- Preliminary studies suggest that the compound may possess neuroprotective properties. It is hypothesized that it could mitigate oxidative stress and inflammation in neuronal cells.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit various enzymes such as tyrosinase and GSTs. Inhibition of these enzymes can have implications for skin whitening treatments and cancer therapy respectively.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in tumor cells by disrupting the balance of pro-apoptotic and anti-apoptotic factors.
- Enzyme Interaction : It acts as a competitive inhibitor for GSTs and other target enzymes, leading to altered metabolic pathways within cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving various human tumor cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of the JNK signaling pathway which is crucial for apoptosis induction .
Enzyme Inhibition Study
Another study assessed the inhibitory effects on tyrosinase activity using mushroom tyrosinase as a model. The compound demonstrated a notable IC value indicating strong inhibitory action compared to standard inhibitors like kojic acid .
Eigenschaften
IUPAC Name |
3,3-dimethyl-7-nitro-2,5-dihydro-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-11(2)6-17-9-4-3-7(13(15)16)5-8(9)12-10(11)14/h3-5H,6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMIYORDGVQVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















